Triclopyr-butotyl

Übersicht

Beschreibung

Triclopyr-butotyl, also known as butoxyethyl triclopyr, is a synthetic herbicide primarily used for the control of perennial broad-leaved and woody weeds. It is a selective, systemic herbicide absorbed through the roots and foliage of plants. The compound is particularly effective in uncultivated areas, grasslands, plantations, rangelands, right-of-way, industrial sites, ornamental turf, and rice fields .

Wissenschaftliche Forschungsanwendungen

Triclopyr-butotyl has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Employed in studies related to plant physiology and herbicide resistance.

Medicine: Investigated for its potential effects on human health and its role as a model compound in toxicology studies.

Industry: Widely used in agriculture for weed control, particularly in non-crop areas and forestry

Wirkmechanismus

- Role : It disrupts normal plant growth processes, leading to uncontrolled growth and eventual plant death .

- Resulting Changes : By acting as an auxin mimic, it causes abnormal growth patterns, inhibits cell division, and ultimately leads to plant death .

- Downstream Effects : This disruption affects various cellular processes, leading to stunted growth and eventual plant decay .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Triclopyr-butotyl is synthesized from triclopyr, which is a pyridine herbicide. The synthesis involves the esterification of triclopyr with butoxyethanol. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is continuously stirred and heated to maintain the desired temperature. The product is then purified through distillation and crystallization to achieve the required purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: Triclopyr-butotyl undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond in this compound can be hydrolyzed to produce triclopyr and butoxyethanol.

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Substitution: Nucleophiles like amines or thiols are often employed in substitution reactions.

Major Products Formed:

Hydrolysis: Triclopyr and butoxyethanol.

Oxidation: Various oxidation products depending on the conditions.

Substitution: Substituted triclopyr derivatives.

Vergleich Mit ähnlichen Verbindungen

Triclopyr: The parent compound of triclopyr-butotyl, used in similar applications.

2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin herbicide with similar properties.

Dicamba: A herbicide that also acts as a synthetic auxin.

Uniqueness of this compound: this compound is unique due to its specific ester structure, which enhances its absorption and translocation in plants. This makes it particularly effective against woody and perennial weeds, providing a broader spectrum of control compared to other similar compounds .

Biologische Aktivität

Triclopyr-butotyl is a synthetic herbicide primarily used for the control of woody and broadleaf plants. It is a derivative of triclopyr, which was first registered for use in forestry in 1979. This compound is notable for its selective action, allowing it to target specific plant species while minimizing harm to surrounding flora. Understanding its biological activity is crucial for assessing its safety and efficacy in agricultural and environmental applications.

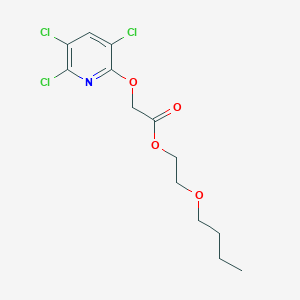

Chemical Structure and Properties

This compound is chemically classified as a butoxyethyl ester of triclopyr, with the molecular formula . It exhibits moderate solubility in water and has a low vapor pressure, indicating a low potential for atmospheric release. The compound is known to degrade relatively quickly in the environment, especially under light exposure.

| Property | Value |

|---|---|

| Molecular Formula | |

| Solubility | Moderate in water |

| Vapor Pressure | Low |

| Environmental Half-life | 1 day (light) / 142 days (dark) |

This compound functions by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. This mechanism allows it to effectively manage invasive species without significant effects on non-target organisms at recommended application rates.

Toxicological Profile

The toxicological assessment of this compound reveals varying degrees of toxicity across different species:

- Mammals : Studies indicate that this compound is low in acute toxicity but can cause moderate effects with prolonged exposure. In animal studies, symptoms such as lethargy and respiratory distress were observed at high doses .

- Birds : The compound is considered practically non-toxic to birds, although long-term exposure may affect reproductive success .

- Aquatic Life : The ester form of triclopyr can be moderately toxic to fish, particularly due to bioaccumulation potential .

Study on Goats

A study conducted on goats assessed the toxicokinetics and metabolism of this compound. It was found that repeated oral administration did not significantly alter liver cytochrome P450 content, suggesting minimal hepatic toxicity at nontoxic doses .

Risk Assessment by EFSA

The European Food Safety Authority (EFSA) conducted a comprehensive risk assessment for this compound, focusing on its application in established pastures. The assessment highlighted concerns regarding maximum residue levels (MRLs) in crops like rice and identified gaps in data regarding its long-term environmental impact .

Table 2: Summary of Toxicological Findings

| Species | Acute Toxicity | Chronic Effects | Notable Findings |

|---|---|---|---|

| Rats | Low | Kidney changes | Moderate toxicity with prolonged exposure |

| Dogs | Moderate | Liver function changes | More sensitive than rats |

| Birds | Practically non-toxic | Potential reproductive issues | Long-term exposure effects |

| Fish | Moderately toxic (ester form) | Bioaccumulation risks | Risk associated with environmental persistence |

Environmental Impact

This compound’s environmental fate includes rapid degradation in light and microbial breakdown in soil. Its half-life varies significantly depending on conditions, which influences its persistence and potential ecological risks.

Breakdown Products

One notable breakdown product is TCP (trichloropyridinol), which has been shown to exhibit slight toxicity towards aquatic organisms. Monitoring these metabolites is essential for evaluating the long-term ecological impact of this compound applications .

Eigenschaften

IUPAC Name |

2-butoxyethyl 2-(3,5,6-trichloropyridin-2-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl3NO4/c1-2-3-4-19-5-6-20-11(18)8-21-13-10(15)7-9(14)12(16)17-13/h7H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDRCZNHVGQBHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(=O)COC1=NC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5032579 | |

| Record name | Triclopyr butotyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown oily liquid; [ICSC] Liquid; Formulated as emulsifiable concentrate, liquid, granular, and formulation intermediate; [Reference #1] | |

| Record name | Triclopyr-butotyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000079 [mmHg] | |

| Record name | Triclopyr-butotyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

64700-56-7, 64470-88-8 | |

| Record name | Triclopyr ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64700-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triclopyr butoxyethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064470888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triclopyr-butotyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064700567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triclopyr butotyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butoxyethyl [(3,5,6-trichloropyridin-2-yl)oxy]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICLOPYR-BUTOTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PJY10R5MV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.